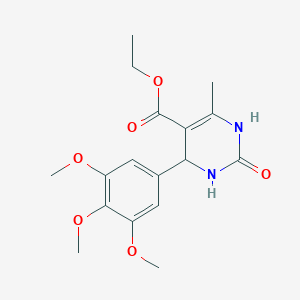

Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. Its structure features a tetrahydropyrimidine core with a 3,4,5-trimethoxyphenyl substituent at position 4, a methyl group at position 6, and an ethyl ester at position 3. The compound’s crystal structure reveals a puckered tetrahydropyrimidine ring, with the 3,4,5-trimethoxyphenyl group adopting a near-perpendicular orientation relative to the DHPM plane, enhancing steric and electronic interactions .

Properties

IUPAC Name |

ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6/c1-6-25-16(20)13-9(2)18-17(21)19-14(13)10-7-11(22-3)15(24-5)12(8-10)23-4/h7-8,14H,6H2,1-5H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYINFWYQWTQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydropyrimidine core. One common approach is the cyclization of a dihydropyrimidinone derivative with a trimethoxyphenyl-substituted aldehyde under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or large batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of new substituents on the aromatic ring or the tetrahydropyrimidine core.

Scientific Research Applications

This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: The trimethoxyphenyl group is known for its biological activity, making this compound a potential candidate for drug development. Medicine: Research has explored its potential as an anti-cancer agent, anti-inflammatory, and anti-microbial properties. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trimethoxyphenyl group, in particular, is known to bind to various proteins and enzymes, influencing their activity. The exact mechanism may vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Trimethoxyphenyl vs. Simpler Aromatic Groups

- Trimethoxyphenyl (Target Compound): The 3,4,5-trimethoxyphenyl group provides strong electron-donating effects, enhancing π-π stacking and hydrogen-bonding interactions.

- Phenyl (Compound 1 in ) : Lacks methoxy groups, reducing electronic interactions. Exhibits lower molecular weight (C₁₄H₁₆N₂O₃, MW 276.3) compared to the target compound (C₁₈H₂₂N₂O₆, MW 362.4), influencing solubility and bioavailability .

- 4-Hydroxy-3-methoxyphenyl (): Introduces a phenolic –OH group, enabling hydrogen bonding but increasing susceptibility to oxidation. Molecular formula C₁₅H₁₈N₂O₅ (MW 306.3) .

Halogen-Substituted Analogs

- 4-Bromophenyl () : Bromine’s electron-withdrawing nature reduces ring electron density, altering reactivity. Synthesized via solvent-free fusion, yielding C₁₃H₁₅BrN₂O₃ (MW 327.2) .

- Fluorophenyl () : Fluorine’s electronegativity enhances metabolic stability. Example: Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate (C₁₄H₁₅FN₂O₃, MW 278.3) .

Ester Group Modifications

- Ethyl Ester (Target Compound) : Balances lipophilicity and solubility. The ethyl group (C₂H₅) contributes to a logP ~2.1 (predicted), favoring membrane permeability.

Heterocyclic Substituents

- Furan-2-yl () : Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-DHPM-5-carboxylate (C₁₄H₁₈N₂O₅, MW 294.3) introduces a furan ring, enhancing aromatic diversity but reducing planarity compared to phenyl analogs .

- Thienyl () : Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-DHPM-5-carboxylate (C₁₄H₁₈N₂O₃S, MW 294.4) incorporates sulfur, enabling metal coordination and unique pharmacokinetic profiles .

Key Data Tables

Table 1. Structural and Physicochemical Comparison

*Predicted using ChemAxon.

Biological Activity

Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C19H26N2O6

- Molecular Weight : 410.48 g/mol

- CAS Number : 306749-92-8

Synthesis

The synthesis of this compound typically involves the cyclocondensation of appropriate aldehydes with acetoacetate and urea/thiourea in the presence of catalysts such as aluminum chloride. Subsequent reactions may involve acylation to yield the final product .

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit notable antibacterial properties. For instance, compounds structurally similar to ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results suggest that modifications in the substituents on the aromatic ring can enhance antibacterial efficacy .

Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals, indicating potential protective effects against oxidative stress-related diseases. This activity is often attributed to the presence of methoxy groups on the phenyl ring which enhance electron donation capabilities .

Cytotoxicity and Anticancer Potential

Cytotoxicity assays reveal that ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine exhibits selective cytotoxic effects on cancer cell lines. Compounds with similar structures have been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine is influenced by its molecular structure. Key findings from SAR studies include:

| Substituent | Effect on Activity |

|---|---|

| Methoxy groups at C2 and C3 | Enhance antioxidant activity |

| Acyl substitutions | Increase antibacterial potency |

| Electron-withdrawing groups | Improve cytotoxicity against cancer cells |

These modifications can significantly alter the pharmacological profile of the compound.

Case Studies

- Antibacterial Efficacy : A study evaluated several tetrahydropyrimidine derivatives for their antibacterial activity against Staphylococcus aureus. The results indicated that certain structural modifications led to enhanced potency compared to standard antibiotics .

- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of ethyl 6-methyl derivatives against human cancer cell lines. The findings suggested that specific substitutions could lead to increased apoptosis rates in targeted cancer cells .

- Antioxidant Properties : A comprehensive study assessed the radical scavenging ability of this compound using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay. Results indicated significant antioxidant activity comparable to established antioxidants like ascorbic acid .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via the Biginelli reaction, a one-pot condensation of 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and urea. Key parameters include:

- Catalyst : Concentrated HCl (0.05 mol) or acetic acid (4 ml) as acidic catalysts .

- Solvent : Ethanol (20–25 ml) under reflux for 3–9 hours .

- Workup : Cooling to 273 K for crystallization, followed by recrystallization from ethanol (twice) to achieve >95% purity . Yields range from 68% to 74% depending on reaction time and catalyst choice .

Q. How can the structure of this tetrahydropyrimidine derivative be confirmed using spectroscopic and crystallographic methods?

- 1H/13C NMR : Key signals include:

- δ 2.15 ppm (s, CH3), δ 3.39–3.75 ppm (OCH3 groups), δ 5.74 ppm (s, CH bridge proton), and δ 8.95 ppm (s, NH) .

- Aromatic protons of the 3,4,5-trimethoxyphenyl group appear at δ 6.18 ppm (s, 2H) .

- X-ray crystallography : Confirms puckered pyrimidine rings and dihedral angles (e.g., 80.94° between fused rings) . Hydrogen-bonding networks (C–H···O) stabilize crystal packing .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Storage : Room temperature, away from heat sources and ignition points .

- Handling : Use PPE (gloves, goggles), avoid inhalation/ingestion, and ensure adequate ventilation .

- Waste disposal : Follow institutional guidelines for organic solvents and urea derivatives .

Advanced Research Questions

Q. How can regioselectivity in the Biginelli reaction be controlled to optimize the synthesis of this compound?

- Substitution effects : Electron-donating groups (e.g., 3,4,5-trimethoxy) on the aldehyde increase reactivity and regioselectivity by stabilizing intermediates .

- Catalyst tuning : HCl promotes faster cyclization, while acetic acid reduces side reactions (e.g., hydrolysis of ester groups) .

- Solvent polarity : Ethanol enhances solubility of intermediates, while acetic acid acts as both solvent and catalyst .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar tetrahydropyrimidines?

- Case example : Discrepancies in NH proton chemical shifts (δ 6.9–8.95 ppm) arise from hydrogen-bonding variability in DMSO-d6 vs. CDCl3 .

- Solution : Use 2D NMR (HSQC, HMBC) to correlate NH protons with carbonyl carbons and aromatic systems .

- Crystallographic validation : Compare experimental X-ray data (e.g., bond lengths, angles) with DFT-optimized structures to resolve ambiguities .

Q. How does the 3,4,5-trimethoxyphenyl substituent influence the compound’s bioactivity compared to other aryl groups?

- Pharmacophore role : The trimethoxy group enhances lipophilicity and π-π stacking with biological targets (e.g., enzymes, DNA) .

- Comparative studies : Analogues with 4-cyanophenyl or 3-bromophenyl groups show reduced antibacterial activity, highlighting the importance of methoxy substituents .

- In silico modeling : Docking studies suggest stronger binding to dihydrofolate reductase (DHFR) due to methoxy-oxygen interactions .

Q. What are the thermodynamic and kinetic challenges in scaling up the synthesis of this compound?

- Thermodynamic : Recrystallization from ethanol is exothermic; cooling rates must be controlled to avoid impurities .

- Kinetic : Prolonged reflux (>9 hours) leads to decomposition (e.g., ester hydrolysis), reducing yield to <70% .

- Scale-up protocol : Use continuous-flow reactors with real-time monitoring to maintain optimal temperature and pH .

Methodological Tables

Q. Table 1. Comparative NMR Data for Key Protons

| Proton Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| CH3 (C6-methyl) | 2.15 (s) | |

| OCH3 (trimethoxyphenyl) | 3.39–3.75 (s) | |

| NH (pyrimidine) | 8.95 (s) | |

| Aromatic H (trimethoxyphenyl) | 6.18 (s) |

Q. Table 2. Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | HCl (0.05 mol) | 74% yield |

| Reaction Time | 3 hours (reflux) | Minimal decomposition |

| Solvent Volume | 20 ml ethanol | Balanced solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.